Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified under the category of esters and is characterized by its unique stereochemistry and halogenated structure. The compound's systematic name reflects its structure, which includes two bromine atoms and a hydroxyl group attached to a butanoate backbone.
The compound can be sourced through various synthetic routes, primarily involving the bromination of suitable precursors followed by esterification. Its classification includes:
The synthesis of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate typically involves two main steps:
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate can participate in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or agrochemicals .
The mechanism of action for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate primarily relates to its biological interactions:
Research into its specific mechanisms continues as it shows promise in various therapeutic areas .
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate has several applications in scientific research:
Continued research into this compound could unveil further applications across various scientific fields .
The biocatalytic asymmetric reduction of prochiral β-keto esters serves as a cornerstone for synthesizing enantiomerically pure β-hydroxy esters. Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is efficiently prepared through the enantioselective reduction of methyl 2-benzamidomethyl-3-oxobutanoate (BMOB). This transformation is catalyzed by carbonyl reductase enzymes that exhibit strict si-face selectivity, delivering the (2S,3R)-configured product with exceptional diastereomeric excess (>99% de). The benzamidomethyl group at C2 acts as a crucial directing moiety, enhancing both substrate binding affinity and stereochemical control during hydride transfer. Biocatalysts such as Burkholderia gladioli (strain ZJB-12126) demonstrate exceptional efficiency for this reduction due to their intrinsic (2S,3R)-stereospecificity. Reaction optimization studies reveal that NADPH cofactor regeneration is optimally sustained using glucose dehydrogenase (GDH) systems, enabling complete conversion at substrate concentrations up to 100 mM. Post-reduction, the product [(2S,3R)-MBHB] is isolated via ethyl acetate extraction with recoveries exceeding 91.6% and minimal racemization [5].
Table 1: Biocatalytic Reduction Parameters for BMOB Conversion
Parameter | Optimal Value | Significance |
---|---|---|
Biocatalyst | Burkholderia gladioli | Intrinsic (2S,3R)-stereospecificity |
Cofactor Regeneration | Glucose Dehydrogenase | Maintains NADPH levels for high conversion |
Substrate Concentration | ≤ 100 mM | Prevents enzyme inhibition |
Extraction Recovery (MBHB) | >91.6% | Efficient isolation with minimal racemization |
Diastereomeric Excess | >99% de | Ensures stereochemical purity |
Whole-cell microbial systems offer significant advantages over isolated enzymes for large-scale production of chiral synthons. Screening methodologies employing chiral stationary phase HPLC (Chiralpak AY-H column) enable rapid identification of microbial strains capable of (2S,3R)-selective reduction of BMOB. This analytical method achieves baseline separation of all four BMOB and MBHB stereoisomers within 12 minutes, facilitating high-throughput screening. Burkholderia gladioli ZJB-12126, identified via this method, performs the reduction with exceptional diastereoselectivity under mild aqueous conditions (pH 7.0, 30°C). Critical fermentation parameters include dissolved oxygen tension (maintained at 30%) and carbon source (glucose preferred over sucrose or glycerol), which significantly influence both enzyme expression and cofactor availability. Fed-batch cultivation enhances biomass yield and volumetric productivity, while cell permeabilization techniques using low concentrations of organic solvents (e.g., 2% DMSO) substantially improve substrate uptake and product titers. This strain’s enzymatic machinery exhibits remarkable substrate tolerance towards halogenated precursors, enabling direct biotransformation of brominated analogs without catalyst inhibition [5].
Integrated chemoenzymatic pathways provide versatile access to structurally diverse syn-3-hydroxybutanoate derivatives. A prominent strategy involves the enzymatic generation of non-brominated (2S,3R)-3-hydroxybutanoate intermediates using Burkholderia gladioli carbonyl reductase, followed by regioselective bromination at C2 and C4 positions. Bromination employs electrophilic bromine sources (e.g., NBS or Br₂) under carefully controlled conditions (-20°C to 0°C) to prevent epimerization. Chelating additives (e.g., MgBr₂) are essential to suppress oxyanion-mediated elimination reactions during C4 bromination. Alternatively, dynamic kinetic resolution (DKR) routes utilize racemic 2-bromo-3-oxobutanoates as substrates. Candida antarctica lipase B (CAL-B) catalyzes enantioselective ester hydrolysis/acylation while shuttle bases (e.g., triethylamine) facilitate in situ racemization of the unreacted enantiomer. Subsequent stereospecific ketone reduction using Lactobacillus kefir alcohol dehydrogenase furnishes the (2S,3R)-dibromo derivative with high overall yield (78%) and diastereocontrol (98% de). These hybrid routes demonstrate excellent functional group compatibility with halogen-sensitive protecting groups, including benzyloxymethyl (BOM) and p-methoxybenzyl (PMB) ethers [2] [6].
The C-terminal ester function of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate enables its direct application as a customizable building block in Fmoc-based solid-phase peptide synthesis. Its α-bromo substituent serves as a latent electrophilic site for post-assembly heterocyclization reactions, facilitating side-chain-to-side-chain macrocyclization. For SPPS integration, the compound is loaded onto 2-chlorotrityl chloride resin through its free carboxylic acid (obtained via saponification), achieving a functionalization capacity of 0.8-1.0 mmol/g. Orthogonal protection schemes employ Alloc or ivDde groups on the β-hydroxyl moiety to prevent β-elimination during piperidine-mediated Fmoc deprotection cycles. Following chain assembly, palladium(0)-catalyzed deprotection (Pd(PPh₃)₄/PhSiH₃) liberates the β-hydroxy group for on-resin lactonization or glycosylation reactions. This strategy has enabled the synthesis of β-hydroxy-α-amino acid residues in complex peptidic natural products like ustiloxins and phomopsin B analogs. Critically, the bromo substituents remain intact under standard SPPS conditions (20% piperidine/DMF, HBTU activation), demonstrating exceptional functional group compatibility. Post-cleavage, the C4 bromine undergoes selective displacement with nitrogen nucleophiles (e.g., azide or phthalimide) to introduce key pharmacophores at the peptide’s C-terminus [3].
Table 2: SPPS Integration Strategies for Methyl (2S,3R)-2,4-Dibromo-3-hydroxybutanoate
Integration Step | Technical Approach | Purpose |
---|---|---|
Resin Loading | 2-Chlorotrityl chloride resin, DIPEA catalysis | High-loading, acid-labile anchoring |
β-Hydroxyl Protection | Alloc/ivDde groups | Orthogonal deprotection without β-elimination |
Fmoc Deprotection | 20% piperidine/DMF, 0.1 M HOBt additive | Prevents enolization and epimerization |
On-Resin Modifications | Pd(0)-catalyzed Alloc removal, lactonization | Cyclization prior to cleavage |
Post-Cleavage Functionalization | C4-Br displacement with NaN₃ or phthalimide | Introduction of amine functionalities |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1